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Compound of Interest

Compound Name: GLP-26

Cat. No.: B15563948

Introduction

GLP-26 is a novel, highly potent glyoxamide derivative investigated for its antiviral activity
against the Hepatitis B Virus (HBV).[1][2] It functions as a Capsid Assembly Modulator (CAM),
a class of molecules that interfere with a critical step in the viral life cycle.[1][3] Specifically,
GLP-26 disrupts the proper assembly of the HBV nucleocapsid, which is essential for viral DNA
replication and the stability of the viral minichromosome, known as covalently closed circular
DNA (cccDNA).[1][2][3] Research has demonstrated that GLP-26 exhibits antiviral activity in
the low nanomolar range, effectively inhibits HBeAg secretion (a biomarker for cccDNA), and
reduces cccDNA amplification in vitro.[1][2][4] Furthermore, it has shown a favorable preclinical
profile, including oral bioavailability and efficacy in humanized mouse models, positioning it as
a promising candidate for further development in HBV treatment strategies.[4][5][6]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy, pharmacokinetic, and in vivo efficacy
data for GLP-26 from published research studies.

Table 1: In Vitro Efficacy of GLP-26 against HBV
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Parameter Cell Line/System Value Reference
EC50 (HBV DNA) HepAD38 cells 3nM [11[3]
Primary Human
EC50 (HBV DNA) 40 nM [1]
Hepatocytes (PHH)
EC50 (HBeAg
) HepAD38 cells 3nM [1]
Secretion)
) HepAD38 cells (at 1
cccDNA Reduction >90% [31[7]
HM)
Cytotoxicity (CC50) HepG2 cells >100 uM [1]
Selectivity Index (SI) HepG2 cells >33,333 [1]
Table 2: Pharmacokinetic (PK) Profile of GLP-26
Parameter Species Value Reference
Oral Bioavailability Cynomolgus Monkeys  34% [4115][6]
Terminal Elimination Cynomolgus Monkeys
, 2.4 h [5][6]
Half-life (t1/2) (Oral)
Plasma Protein
o Monkey Plasma 86.7% [51[6]
Binding
Plasma Protein
o Human Plasma 89.5% [6]
Binding
Plasma Half-life (t1/2) Human Plasma >24 h [1]
Liver Microsome Half-  Human Liver
7.6 h [1]

life (t1/2)

Microsomes

Table 3: In Vivo Efficacy of GLP-26 in HBV Mouse Models
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Treatment
Model Dosage Outcome Reference
Group
. Significant
GLP-26 HBV-infected o
) ) 60 mg/kg/day decrease in viral [1]

Monotherapy Humanized Mice
loads
~4 log10

] reduction in HBV
GLP-26 + HBV-infected 60 mg/kg/day + )
) ] ] DNA,; sustained [1]

Entecavir Humanized Mice 0.3 mg/kg/day ) )
viral suppression
post-treatment
2.3-31og10

GLP-26 AD38 Xenograft -~ o

) Not Specified reduction in HBV  [5][6]

Monotherapy Nude Mice )
titers vs. placebo
4.6-fold reduction

GLP-26 + AD38 Xenograft N ]

) ) Not Specified in HBV log10 [5][6]
Entecavir Nude Mice

titers vs. placebo

Experimental Protocols

Protocol 1: In Vitro Assessment of Antiviral Activity using HepAD38 Cells

This protocol describes the methodology to determine the 50% effective concentration (EC50)
of GLP-26 against HBV DNA replication and HBeAg secretion.

1. Cell Culture and Treatment:

o Culture HepAD38 cells, which are engineered to replicate HBV under the control of a
tetracycline-off promoter, in standard cell culture medium.

e Seed cells in multi-well plates and allow them to adhere.

» Remove tetracycline from the medium to induce HBYV replication.

o Treat the cells with a serial dilution of GLP-26 (e.g., from 0.1 nM to 100 uM) for a specified
period (e.g., 6-9 days). Include a vehicle control (DMSO) and a positive control (e.g.,

Entecavir).

N

. Quantification of HBV DNA:
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 After the treatment period, collect the cell culture supernatant.
« |solate viral DNA from the supernatant.
e Quantify the amount of secreted HBV DNA using a quantitative real-time PCR (QPCR) assay.

3. Quantification of HBeAg:

e Use the collected supernatant from step 2.2.
» Measure the concentration of secreted HBeAg using a commercial enzyme-linked
immunosorbent assay (ELISA) kit.

4. Data Analysis:

o Calculate the percentage of inhibition of HBV DNA and HBeAg for each concentration of
GLP-26 relative to the vehicle control.

» Plot the inhibition data against the log of the compound concentration and use a non-linear
regression model to determine the EC50 value.

Protocol 2: In Vivo Efficacy Study in an HBV-Infected Humanized Mouse Model

This protocol outlines a typical experiment to evaluate the in vivo efficacy of GLP-26, alone or
in combination with other antivirals.

1. Animal Model:

o Use immunodeficient mice with chimeric humanized livers (e.g., BRGS-uPA mice
transplanted with human hepatocytes), which are susceptible to HBV infection.

2. HBV Infection and Treatment:

e Infect the mice with HBV. Monitor serum HBV DNA and human albumin levels to confirm
stable infection.

+ Randomize infected mice into treatment groups: Vehicle control, GLP-26 monotherapy (e.g.,
60 mg/kg/day), Entecavir monotherapy (e.g., 0.3 mg/kg/day), and GLP-26 + Entecavir
combination therapy.

o Administer the compounds daily via oral gavage for a defined treatment period (e.g., 10
weeks).

3. Monitoring and Endpoints:
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Collect blood samples at regular intervals (e.g., weekly) throughout the study and during a
post-treatment follow-up period.

Measure serum HBV DNA levels using gPCR.

Measure serum levels of viral antigens (HBsAg and HBeAg) using ELISA.

At the end of the study, harvest liver tissue to analyze intrahepatic HBV DNA, cccDNA, and
RNA levels.

. Data Analysis:

Compare the change in viral load (log10 HBV DNA) and antigen levels from baseline for
each treatment group.

Analyze the sustained virologic response during the post-treatment phase.

Statistically evaluate the differences between the treatment groups.

Diagrams and Visualizations

HBV Capsid Assembly and Mechanism of GLP-26
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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